4-Chloro-N-(2-((2-hydroxyethyl)amino)ethyl)benzamide
Overview
Description
4-Chloro-N-(2-((2-hydroxyethyl)amino)ethyl)benzamide is a chemical compound with the CAS Number: 7400-54-6 . It has a molecular weight of 199.64 and is typically stored at room temperature . The compound is usually in powder form .
Synthesis Analysis
The synthesis of benzamide derivatives, such as 4-Chloro-N-(2-((2-hydroxyethyl)amino)ethyl)benzamide, can be achieved through the direct condensation of benzoic acids and amines under ultrasonic irradiation . This process involves the use of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The InChI code for 4-Chloro-N-(2-((2-hydroxyethyl)amino)ethyl)benzamide is 1S/C9H10ClNO2/c10-8-3-1-7(2-4-8)9(13)11-5-6-12/h1-4,12H,5-6H2,(H,11,13) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
4-Chloro-N-(2-((2-hydroxyethyl)amino)ethyl)benzamide has a melting point range of 114-118 degrees Celsius . It is a powder at room temperature .Scientific Research Applications
Characterization and Polymorphism
4-Chloro-N-(2-((2-hydroxyethyl)amino)ethyl)benzamide has been a subject of research for its various polymorphic forms and their characterization. Studies have employed techniques like X-ray powder diffractometry, thermal analysis, infrared spectroscopy, and 13C-NMR spectroscopy to understand the properties of these polymorphs. Such research is crucial for understanding the physical and chemical stability of the compound, which is essential in pharmaceutical development (Yanagi et al., 2000).
Pharmacological Activity
Research has also focused on the synthesis and pharmacological activity of various isomers of this compound. For instance, the benzamide derivatives of this compound have shown affinity for 5-hydroxytryptamine 4 (5-HT4) receptors in radioligand binding assays. This suggests potential applications in treating conditions related to these receptors (Yanagi et al., 1999).
Metalloligands in Magnetism
This compound has also been investigated for its role in the formation of metalloligands, which are essential in designing single-molecule and single-chain magnets. Such research is significant in the field of materials science, particularly in the development of advanced magnetic materials (Costes et al., 2010).
Safety And Hazards
properties
IUPAC Name |
4-chloro-N-[2-(2-hydroxyethylamino)ethyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c12-10-3-1-9(2-4-10)11(16)14-6-5-13-7-8-15/h1-4,13,15H,5-8H2,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHJOGBBUGIRAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCNCCO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10149570 | |
Record name | Ro 16-3177 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10149570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-N-(2-((2-hydroxyethyl)amino)ethyl)benzamide | |
CAS RN |
111252-13-2 | |
Record name | Ro 16-3177 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111252132 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ro 16-3177 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10149570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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